molecular formula C14H25NO2 B6753825 2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one

2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one

Cat. No.: B6753825
M. Wt: 239.35 g/mol
InChI Key: KYPRUNOXAHWKSQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one is a spirocyclic compound characterized by a unique structural framework. This compound features a spiro[5.5]undecane core, which includes both an oxygen and nitrogen atom within the ring system. Such spirocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities and structural rigidity, which can enhance the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one typically involves multi-step organic synthesis. One common method starts with the formation of the spirocyclic core through a Prins cyclization reaction. This reaction involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst, leading to the formation of the spirocyclic ring system .

Another approach involves the use of olefin metathesis reactions, where a Grubbs catalyst facilitates the formation of the spirocyclic structure. This method, while effective, can be complex and costly due to the need for specialized catalysts and reaction conditions .

Industrial Production Methods

Industrial production of this compound may leverage more scalable and cost-effective methods, such as continuous flow synthesis. This technique allows for the efficient production of spirocyclic compounds by optimizing reaction conditions and minimizing the need for extensive purification steps. The use of automated systems can further enhance the reproducibility and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the spirocyclic framework.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further chemical modifications .

Scientific Research Applications

2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-dimethyl-1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(2,3)12(16)15-9-10-17-14(11-15)7-5-4-6-8-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPRUNOXAHWKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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